Phosphide

2D semiconductors field-effect transistors carrier mobility

Specify black phosphorus (CAS 22569-71-7) to bridge the critical performance gap in 2D materials. BP delivers a thickness-tunable direct bandgap (0.3–2.0 eV) with carrier mobility (1.5×10⁴ cm²/V·s) for THz-range RF devices and >10⁵ on/off ratios. Its strong in-plane anisotropy enables polarization-sensitive detection without external filters. For Li-ion anodes, high-pressure synthesized BP provides 3–7× the specific capacity of graphite. This unique narrow-to-mid-bandgap semiconductor cannot be replaced by graphene or TMDCs without losing IR response, switching speed, or field-effect modulation. Procure BP to enable broadband photodetection, ultra-low-power logic, and high-density energy storage from a single material.

Molecular Formula P-3
Molecular Weight 30.973762 g/mol
CAS No. 22569-71-7
Cat. No. B1233454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphide
CAS22569-71-7
Molecular FormulaP-3
Molecular Weight30.973762 g/mol
Structural Identifiers
SMILES[P-3]
InChIInChI=1S/P/q-3
InChIKeyFZTWZIMSKAGPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 g / 0.25 g / 0.5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Black Phosphorus (CAS 22569-71-7) Technical Selection Guide for 2D Semiconductor Procurement


Black phosphorus (BP), identified by CAS 22569-71-7, is the thermodynamically most stable allotrope of phosphorus at room temperature and pressure, adopting a layered orthorhombic crystal structure [1]. Unlike its elemental alternatives (white and red phosphorus), BP exhibits semiconducting behavior with a direct and thickness-tunable bandgap ranging from approximately 0.3 eV in bulk form to approximately 2.0 eV in the monolayer limit (phosphorene) [2]. This unique characteristic positions BP within the 2D materials family as a narrow-to-mid-bandgap semiconductor, bridging the critical gap between zero-bandgap semi-metallic graphene and the wide-bandgap transition metal dichalcogenides (TMDCs) such as MoS₂ and WS₂ [3]. Each phosphorus layer consists of a puckered, accordion-like honeycomb lattice formed via sp³-hybridized covalent bonding, with weak van der Waals forces holding adjacent layers together, enabling mechanical exfoliation down to few-layer and monolayer flakes [2].

Why Black Phosphorus Cannot Be Substituted by Graphene or MoS₂ in Critical Device Specifications


In 2D materials selection, procurement decisions cannot rely on generic substitution because the intrinsic physical properties of black phosphorus (BP) diverge categorically from its closest analogs. Graphene offers unmatched carrier mobility exceeding 10⁵ cm²/V·s but lacks a bandgap, rendering it unsuitable for digital switching applications where high on/off current ratios are mandatory [1]. Conversely, TMDCs such as MoS₂ and WS₂ provide excellent bandgaps (>1.5 eV) for visible-range optoelectronics, yet their carrier mobilities typically remain below 400 cm²/V·s, fundamentally limiting high-frequency performance [2]. BP occupies a distinct niche: it delivers a direct, layer-dependent bandgap (0.3–2.0 eV) coupled with carrier mobility approaching that of graphene (10³–10⁴ cm²/V·s) and exhibits strong in-plane anisotropic transport absent in both graphene and TMDCs [3]. Attempting to replace BP with a TMDC sacrifices infrared photodetection capability and switching speed, while substituting with graphene forfeits any practical field-effect modulation. The following evidence guide quantifies these non-interchangeable performance boundaries.

Quantitative Differentiation of Black Phosphorus (CAS 22569-71-7) Versus Graphene and TMDC Analogs


Carrier Mobility Superiority of Black Phosphorus Over Transition Metal Dichalcogenides (MoS₂)

First-principles calculations establish that black phosphorus (BP) exhibits intrinsic carrier mobility (1.5 × 10⁴ cm²·V⁻¹·s⁻¹) that exceeds that of molybdenum disulfide (MoS₂) by nearly two orders of magnitude [1]. This quantitative advantage translates directly to higher drive current capability and faster intrinsic switching speeds in transistor architectures.

2D semiconductors field-effect transistors carrier mobility

Thickness-Dependent Direct Bandgap Tunability Versus Fixed-Gap TMDCs and Zero-Gap Graphene

Black phosphorus is distinguished by a direct electronic bandgap that can be continuously tuned from approximately 0.3 eV in bulk crystals to approximately 2.0 eV in monolayer phosphorene by simply varying the flake thickness [1]. In contrast, graphene possesses a zero bandgap (unsuitable for switching/logic), while MoS₂ and WS₂ exhibit indirect-to-direct bandgap transitions only at the monolayer limit, with fixed bandgaps of approximately 1.9 eV and 2.0 eV, respectively, offering no tunability across the infrared-to-visible spectrum [2][3].

optoelectronics infrared photodetectors bandgap engineering

In-Plane Anisotropic Transport and Optical Response as a Unique Differentiator from Isotropic 2D Materials

Black phosphorus exhibits strong in-plane structural and electronic anisotropy—a property absent in graphene and TMDCs such as MoS₂ and WS₂, which are isotropic within their basal planes [1]. Experimental angle-resolved Hall measurements on 15 nm thick BP films at 120 K reveal hole mobilities of 1000 cm²/V·s along the armchair (light effective mass) direction and 600 cm²/V·s along the zigzag (heavy effective mass) direction, yielding an anisotropy ratio of approximately 1.67 [2]. The effective mass of carriers in the zigzag direction is nearly an order of magnitude heavier than in the armchair direction [3].

anisotropic transport polarization-sensitive photodetectors angle-resolved electronics

Superior Chemical Sensing Response Factor and Selectivity Versus MoS₂ and Graphene Sensors

Dynamic gas sensing measurements demonstrate that black phosphorus (BP) nanosheets exhibit a molar response factor to target analytes that is ten to twenty times higher than that of MoS₂ and graphene sensors operated under identical conditions [1]. Furthermore, BP shows highly selective response to NO₂ molecules while exhibiting negligible response to oxygen-functionalized interferents, in stark contrast to MoS₂ and graphene, which respond non-selectively to a broad range of chemical species [1]. The response time of BP sensors is approximately 40 times faster than that of comparable 2D material-based devices [1].

chemical sensors gas sensing NO₂ detection

FET Switching Performance: Bilayer Phosphorene Outperforms Bilayer MoS₂ and WSe₂ in Switching Characteristics

Atomistic quantum transport simulations using the non-equilibrium Green's function (NEGF) formalism benchmark bilayer phosphorene FETs against bilayer MoS₂ and WSe₂ FETs [1]. The analysis reveals that bilayer phosphorene FETs possess favorable switching characteristics over both bilayer MoS₂ and WSe₂ devices [1]. Additionally, in TFET (tunnel FET) configurations, bilayer or trilayer phosphorene can achieve an on/off current ratio as high as ~2 × 10¹¹ with a subthreshold swing as low as 13 mV/dec [1]. Monolayer phosphorene FETs in conventional architectures deliver on-current exceeding 1 mA/μm [1].

field-effect transistors digital logic switching devices

Bulk Black Phosphorus Electrode Delivers 3–7× Higher Specific Capacity in Lithium-Ion Batteries Versus Conventional Electrodes

Patent literature discloses that black phosphorus synthesized via high-pressure methods and employed as a negative electrode (anode) material in lithium-ion batteries achieves a specific capacity that is 3 to 7 times greater than that of industrially standardized electrode materials under comparable testing conditions [1]. The high-pressure synthesis route yields a BP product with optimized structural characteristics for lithium intercalation and alloying.

lithium-ion batteries anode materials energy storage

High-Value Application Scenarios for Black Phosphorus (CAS 22569-71-7) Driven by Quantitative Differentiation


Infrared and Multi-Spectral Photodetectors (NIR/SWIR Imaging)

Black phosphorus is the material of choice for broadband photodetectors operating from the visible spectrum (~620 nm) through the near-infrared and short-wave infrared bands up to approximately 4.1 μm. This capability stems directly from its continuously tunable direct bandgap (0.3–2.0 eV) . Competing materials such as MoS₂ and WS₂ are restricted to visible wavelengths (<700 nm) due to their larger fixed bandgaps (~1.9–2.0 eV), while graphene, despite broadband absorption, lacks a bandgap and therefore cannot achieve the low dark current and high detectivity required for sensitive photodetection . BP fills this performance void, enabling single-material focal plane arrays for multi-spectral imaging in defense, remote sensing, and biomedical diagnostics without the cost and complexity of heterogeneous detector integration.

High-Frequency RF Transistors and Low-Power Digital Logic

Procurement for radio-frequency (RF) and high-speed digital logic applications should prioritize black phosphorus due to its unique combination of high carrier mobility (1.5 × 10⁴ cm²/V·s) and a finite, tunable bandgap . BP delivers approximately 58× higher mobility than MoS₂, directly enabling projected cut-off frequencies in the THz range (f_T ≈ 10 THz for phosphorene devices) . Simultaneously, its direct bandgap supports on/off current ratios exceeding 10⁵, far surpassing graphene's ~100 ratio . Furthermore, phosphorene tunnel FETs achieve subthreshold swings as low as 13 mV/dec with I_on/I_off ≈ 2 × 10¹¹ , making them prime candidates for ultra-low-power logic in next-generation CMOS nodes where MoS₂ and WSe₂ exhibit inferior switching characteristics. The anisotropic transport enables orientation-optimized channel placement for maximum drive current along the armchair direction .

Polarization-Sensitive and Angle-Resolved Optoelectronics

The strong in-plane structural and electronic anisotropy of black phosphorus—manifested as a 67% difference in hole mobility between the armchair (1000 cm²/V·s) and zigzag (600 cm²/V·s) directions at 120 K —enables entirely new device functionalities that are fundamentally impossible with isotropic 2D materials like graphene, MoS₂, and WS₂. Procurement for polarization-sensitive photodetectors, directional thermoelectric generators, and angle-resolved sensors should specify BP as the active channel. Unlike isotropic materials that require external polarizing filters or complex plasmonic metasurfaces to discriminate light polarization, BP intrinsically generates a polarization-dependent photocurrent. The effective mass anisotropy, wherein carriers are nearly an order of magnitude heavier along the zigzag direction , further enables directional engineering of thermal and electrical conductivity, creating opportunities for high-efficiency transverse thermoelectrics and orientation-dependent interconnects.

High-Capacity Lithium-Ion Battery Anodes

For next-generation lithium-ion battery development, black phosphorus should be specified as the anode material to achieve substantial energy density gains. High-pressure synthesized BP delivers a specific capacity that is 3 to 7 times higher than that of current industrialized graphite-based anodes . This multiplier translates directly to a 3–7× increase in gravimetric energy density at the cell level, or conversely, enables equivalent energy storage with a fraction of the anode mass. This performance advantage is particularly critical for weight-constrained applications such as drones, electric vertical takeoff and landing (eVTOL) aircraft, and portable medical devices. Procurement specifications should require BP synthesized via high-pressure methods to ensure the optimal intercalation morphology required to realize the full 3–7× capacity enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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